2-硝基-4-(三氟甲基)苯乙酸

概述

描述

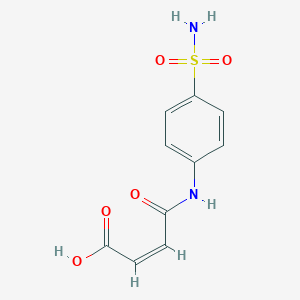

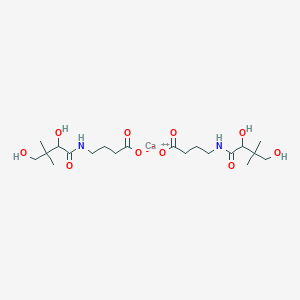

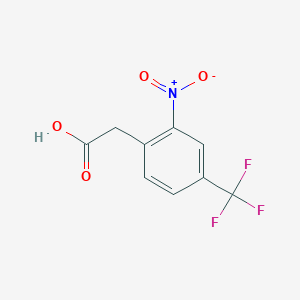

“2-Nitro-4-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular formula C9H6F3NO4 . It has a molecular weight of 249.15 . The compound is typically a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Nitro-4-(trifluoromethyl)phenylacetic acid” is1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

“2-Nitro-4-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . The compound has a melting point range of 146 - 148 degrees Celsius .科学研究应用

稳定性和降解途径

2-硝基-4-(三氟甲基)苯乙酸,以其从Nitisinone (NTBC)的降解产物而闻名,在不同环境条件下(如pH值、温度和紫外线照射)表现出不同的稳定性。采用液相色谱-质谱联用技术的研究表明,其稳定性随溶液的pH值增加而增加。在酸性条件下,类似于胃液,它会分解为两种主要产物,包括2-氨基-4-(三氟甲基)苯甲酸(ATFA)和其本身,两者在研究条件下均表现出相当的稳定性。这一见解对于理解其在医疗应用中的环境命运和潜在风险至关重要(Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019)。

环境影响和管理

像2-硝基-4-(三氟甲基)苯乙酸这样的化合物在废水管理中的环境管理意义重大。游离亚硝酸(FNA),与2-硝基-4-(三氟甲基)苯乙酸等亚硝酸盐密切相关,在废水系统中用于抑制微生物的作用。这种方法有助于控制下水道腐蚀、气味,并增强废水处理过程中的氮去除效率。了解这类化合物的环境行为对于优化废水管理实践和减轻潜在的环境影响至关重要(Duan, Gao, Li, Hamid, Jiang, Zheng, Bai, Bond, Lu, Chislett, Hu, Ye, & Yuan, 2019)。

毒理学和环境安全

与2-硝基-4-(三氟甲基)苯乙酸相关的化学品,如2,4-D除草剂,对环境和生态安全的广泛影响强调了进行全面毒理学研究的必要性。这些在农业中广泛使用的化合物对非目标生物和生态系统构成潜在风险。研究强调了理解这些化合物的毒理学影响对于确保环境保护和人类健康安全的重要性。这些化合物在农业场地附近的环境基质(土壤、空气和水)中的存在突显了需要采取当地缓解策略以防止环境污染(Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and avoiding contact with skin and eyes .

作用机制

Biochemical Pathways

Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that this compound may also interact with pathways related to blood coagulation and inflammation.

Result of Action

Given its potential use in the synthesis of antithrombotics and lipoxygenase inhibitors , it may have effects on blood coagulation and inflammatory responses.

属性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDZAZPWJFTDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169629 | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-(trifluoromethyl)phenylacetic acid | |

CAS RN |

1735-91-7 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Nitro-4-trifluorobenzyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-nitro-4-trifluorobenzyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。